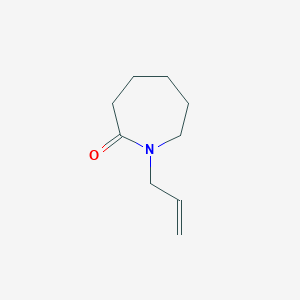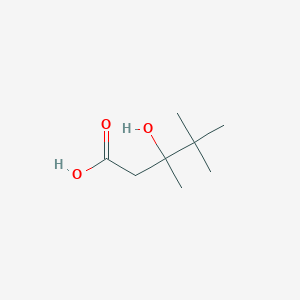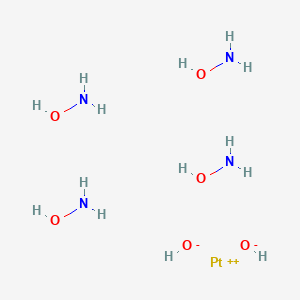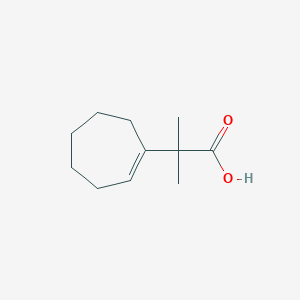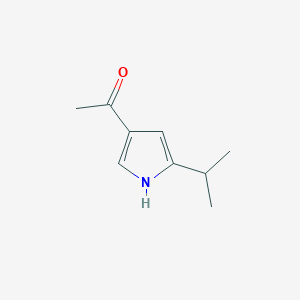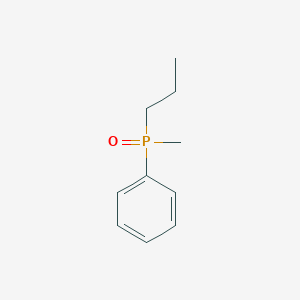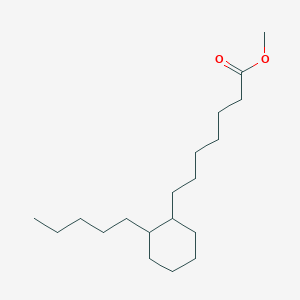
Methyl 7-(2-pentylcyclohexyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2-pentylcyclohexyl)heptanoate is a chemical compound that belongs to the family of cyclohexanols. It is commonly used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of Methyl 7-(2-pentylcyclohexyl)heptanoate is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, which are responsible for inflammation and pain. It may also act by modulating the activity of neurotransmitters in the brain, thereby exerting its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Methyl 7-(2-pentylcyclohexyl)heptanoate has been found to exert a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 7-(2-pentylcyclohexyl)heptanoate in lab experiments is its ability to exhibit anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, its potential neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using Methyl 7-(2-pentylcyclohexyl)heptanoate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 7-(2-pentylcyclohexyl)heptanoate. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of pain and inflammation-related disorders. Another potential direction is to investigate its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate its potential use in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion
Methyl 7-(2-pentylcyclohexyl)heptanoate is a chemical compound that has potential applications in scientific research, especially in the field of medicine. It exhibits anti-inflammatory and analgesic properties and potential neuroprotective effects, making it a potential candidate for the treatment of pain and inflammation-related disorders and neurodegenerative diseases. While it has limitations in lab experiments, its unique properties make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of Methyl 7-(2-pentylcyclohexyl)heptanoate involves the reaction of 7-bromoheptanoic acid with 2-pentylcyclohexanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as tetrahydrofuran or dichloromethane. The resulting product is then purified using chromatography techniques to obtain pure Methyl 7-(2-pentylcyclohexyl)heptanoate.
Applications De Recherche Scientifique
Methyl 7-(2-pentylcyclohexyl)heptanoate has potential applications in scientific research, especially in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been found to have potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
16847-10-2 |
|---|---|
Nom du produit |
Methyl 7-(2-pentylcyclohexyl)heptanoate |
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
methyl 7-(2-pentylcyclohexyl)heptanoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
ZOSQNEXXAVNWJH-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCCCC1CCCCCCC(=O)OC |
SMILES canonique |
CCCCCC1CCCCC1CCCCCCC(=O)OC |
Synonymes |
2-Pentylcyclohexaneheptanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



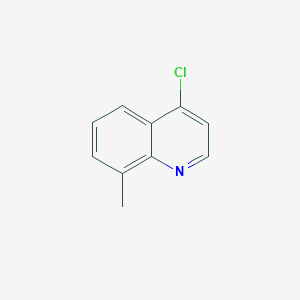
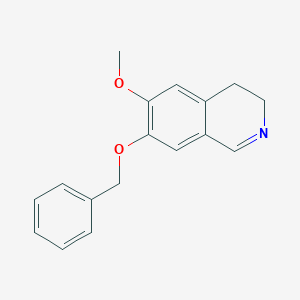
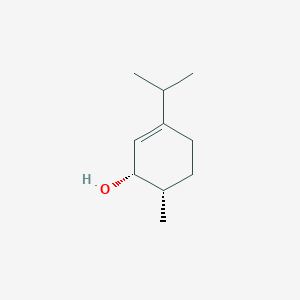
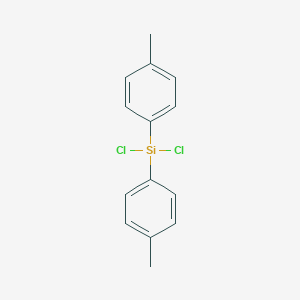
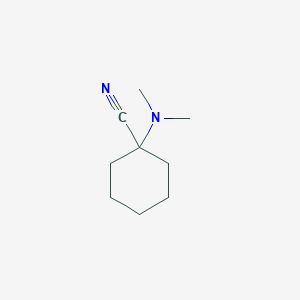
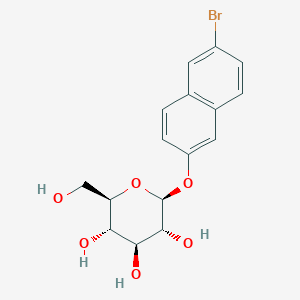
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
